(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-18-16(12-20(13)2)27(25,26)22-9-7-21(8-10-22)17(24)15-11-14-5-3-4-6-23(14)19-15/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZAJOQGBIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20N4O3S2
- Molecular Weight : 368.47 g/mol
- IUPAC Name : (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- CAS Number : 893727-64-5
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Common in many biologically active molecules, it may interact with various biological targets.
- Piperazine Moiety : Known for its role in enhancing solubility and bioavailability.
- Tetrahydropyrazolo Framework : This structure is associated with diverse pharmacological effects.
The compound's mechanism of action likely involves modulation of specific enzymes or receptors involved in various biochemical pathways, influencing processes such as inflammation and cell signaling.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance:
- BRAF(V600E) Inhibition : Pyrazole derivatives have shown efficacy against specific cancer types by inhibiting key oncogenic pathways like BRAF(V600E), which is crucial in melanoma treatment .
Antimicrobial and Antifungal Properties
Several studies have reported the antimicrobial activities of pyrazole derivatives:
- Antifungal Activity : Compounds similar to the target molecule have demonstrated notable antifungal effects against various pathogens . This suggests that the target compound may also possess similar properties.
Anti-inflammatory Effects
Given the presence of the imidazole and piperazine groups in the structure, anti-inflammatory activity is plausible. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study 1: Antitumor Efficacy
A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions. This underscores the potential application of such compounds in combinatorial cancer therapies .
Case Study 2: Antimicrobial Testing
In another study focused on pyrazole derivatives' antifungal activity, compounds were tested against five phytopathogenic fungi. The results showed varying degrees of efficacy, highlighting the importance of structural modifications on biological activity.
Summary of Findings
| Biological Activity | Observed Effects |
|---|---|
| Antitumor | Inhibition of BRAF(V600E) and other oncogenic pathways |
| Antimicrobial | Significant antifungal activity against multiple pathogens |
| Anti-inflammatory | Potential inhibition of inflammatory cytokines |
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions, including sulfonylation of the imidazole ring and coupling with tetrahydropyrazolo-pyridine. Critical challenges include:
- Stereochemical control during piperazine sulfonylation (excess reagents like POCl₃ may improve yield ).
- Purification : Column chromatography with gradients of ethyl acetate/hexane is essential to isolate intermediates .
- Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres . Methodological guidance: Optimize reaction times using TLC monitoring and employ recrystallization (DMF/EtOH mixtures) for final product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for imidazole (δ 2.5–3.5 ppm for methyl groups) and tetrahydropyrazolo-pyridine (δ 1.8–2.2 ppm for CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR spectroscopy : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .
Q. How can researchers design initial bioactivity assays for this compound?
Prioritize receptor-binding assays (e.g., histamine H1/H4 receptors due to structural analogs ) or kinase inhibition screens. Use:
- In vitro models : Radioligand displacement assays with HEK293 cells expressing target receptors .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How do computational methods aid in optimizing reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states for sulfonylation and coupling steps, reducing trial-and-error experimentation . For example:
- Reaction path search : Identify energy barriers for imidazole sulfonylation to prioritize solvent systems (e.g., DCM vs. THF) .
- Machine learning : Train models on existing reaction data (temperature, yield) to predict optimal conditions for novel analogs .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling reactions (compare yields in ).
- Statistical experimental design : Use fractional factorial designs to isolate critical variables (e.g., temperature, stoichiometry) . Example: A Plackett-Burman design identified molar ratios of 1.2:1 (imidazole:piperazine) as optimal for >80% yield .
Q. How can researchers investigate the compound’s metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazolo-pyridine to reduce oxidative metabolism .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Solvent volume : Transition from batch to flow chemistry reduces DCM usage by 60% .
- Byproduct formation : Implement inline IR spectroscopy to monitor intermediates and adjust reagent feed rates .
- Purification : Replace column chromatography with pH-controlled crystallization (e.g., using HCl to precipitate the freebase ).
Methodological Resources
- Synthetic Protocols : Multi-step procedures from Thoomuganti et al. (2023) for analogous piperazine-heterocycle couplings .
- Analytical Workflows : Combined NMR/HRMS pipelines from Schiaffella et al. (2000) for sulfonamide characterization .
- Data Analysis : R-based scripts for DOE (Design of Experiments) optimization, as detailed in Polish Journal of Chemical Technology (2007) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
